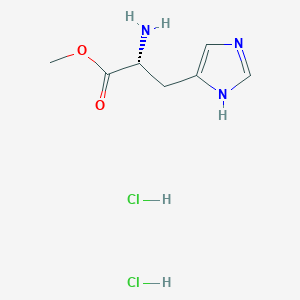
Methyl D-alaninate hydrochloride
説明
“Methyl D-alaninate hydrochloride” is a chemical compound with the molecular formula C4H9NO2·HCl . It appears as a white to off-white powder . It is used as a building block for the preparation of peptides .
Molecular Structure Analysis
The molecular weight of “Methyl D-alaninate hydrochloride” is 139.58 g/mol . The molecular formula is C4H9NO2·HCl .
Physical And Chemical Properties Analysis
“Methyl D-alaninate hydrochloride” is a white to off-white powder . The molecular weight is 139.58 g/mol . The molecular formula is C4H9NO2·HCl .
科学的研究の応用
Peptide Synthesis
D-Alanine methyl ester hydrochloride: is primarily used as a building block in peptide synthesis . It serves as a precursor for the incorporation of the D-alanine residue into peptide chains. This is particularly useful in the synthesis of peptides that require D-amino acids, which are not as common in nature as L-amino acids but are crucial for creating peptides with specific biological activities or structural properties.
Solution Phase Peptide Synthesis
In solution phase peptide synthesis, D-Alanine methyl ester hydrochloride is utilized for its solubility and reactivity . The ester group can be selectively deprotected and coupled with other amino acids or peptide fragments, allowing for the stepwise construction of complex peptides in solution.
Synthesis of Alanine Isoxazolidide
The compound is used as a starting material in the synthesis of alanine isoxazolidide . This application is significant in medicinal chemistry where isoxazolidines serve as key intermediates for the synthesis of various biologically active molecules.
Preparation of Sector Block Dendrons
D-Alanine methyl ester hydrochloride: is also employed in the synthesis of α-amino acid-based sector block dendrons . These dendritic structures have potential applications in drug delivery systems due to their ability to encapsulate therapeutic agents and release them in a controlled manner.
Research on Peptide-Based Materials
The compound’s role in peptide synthesis makes it valuable for research on peptide-based materials . These materials have applications in biotechnology and nanotechnology, where peptides can form self-assembled structures with unique mechanical, optical, or electronic properties.
Development of Peptide Therapeutics
D-Alanine methyl ester hydrochloride: contributes to the development of peptide therapeutics . By facilitating the synthesis of peptides with D-amino acids, researchers can create more stable and potent peptide drugs that resist degradation by proteases in the body.
Study of Peptide Structure-Activity Relationships
The use of D-Alanine methyl ester hydrochloride in peptide synthesis aids in the study of structure-activity relationships (SAR) of peptides . Understanding the relationship between the structure of peptides and their biological activity is crucial for designing effective peptide-based drugs.
Educational and Research Laboratories
Lastly, D-Alanine methyl ester hydrochloride is commonly used in educational and research laboratories for teaching and experimental purposes . It provides a practical example for students and researchers to learn about peptide synthesis and the handling of amino acid derivatives.
Safety and Hazards
作用機序
Target of Action
D-Alanine methyl ester hydrochloride, also known as H-D-Ala-OMe.HCl or Methyl D-alaninate hydrochloride, is primarily used as a building block for the preparation of peptides . Peptides are short chains of amino acids that play crucial roles in biological functions, acting as hormones, neurotransmitters, and cell signaling factors.
Mode of Action
The compound interacts with its targets by being incorporated into peptide chains during synthesis . As a derivative of D-Alanine, it can mimic the natural amino acid’s interactions with enzymes and other proteins. This allows it to influence the structure and function of the resulting peptides.
Pharmacokinetics
As a small, water-soluble molecule , it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific biochemical pathways it participates in.
Action Environment
The action, efficacy, and stability of D-Alanine methyl ester hydrochloride can be influenced by various environmental factors. For instance, its solubility in water suggests that it can be affected by the hydration levels of the environment. Furthermore, it should be stored in a cool, dry place, in a well-sealed container, and away from oxidizing agents .
特性
IUPAC Name |
methyl (2R)-2-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-3(5)4(6)7-2;/h3H,5H2,1-2H3;1H/t3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUKFAFDFHZKPI-AENDTGMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl D-alaninate hydrochloride | |
CAS RN |
14316-06-4 | |
| Record name | D-Alanine, methyl ester, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14316-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl D-alaninate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014316064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl D-alaninate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B556018.png)




